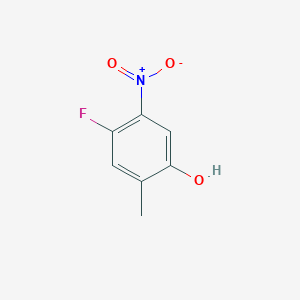

4-Fluoro-2-methyl-5-nitrophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-2-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHVJZUBABFJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445305 | |

| Record name | 4-fluoro-2-methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122455-84-9 | |

| Record name | 4-Fluoro-2-methyl-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122455-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-2-methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-2-methyl-5-nitrophenol: Synthesis, Characterization, and Safety

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Fluoro-2-methyl-5-nitrophenol, a substituted nitrophenol of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from closely related isomers and established chemical principles to offer a robust predictive analysis. This guide will delve into the physicochemical properties, potential synthetic pathways, detailed analytical characterization, and crucial safety protocols, with a focus on the practical application of this knowledge in a research and development setting.

Introduction: The Significance of Substituted Nitrophenols

Substituted nitrophenols are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, dyes, and pesticides. The introduction of a fluorine atom, a methyl group, and a nitro group onto the phenol scaffold imparts unique electronic and steric properties, influencing the molecule's reactivity, acidity, and biological activity. This compound, in particular, presents an interesting substitution pattern with the potential for diverse chemical transformations, making it a valuable target for synthetic chemists.

Physicochemical Properties and Isomeric Considerations

The molecular formula for this compound is C₇H₆FNO₃, corresponding to a molecular weight of approximately 171.13 g/mol . A critical aspect of working with this compound is the awareness of its various isomers, which can exhibit distinct physical and chemical properties. The precise arrangement of the fluoro, methyl, and nitro groups on the phenol ring significantly impacts the molecule's polarity, hydrogen bonding capabilities, and overall reactivity.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Key Features |

| This compound | Not readily available | ~171.13 | Target compound of this guide. |

| 5-Fluoro-4-methyl-2-nitrophenol | 83341-28-0 | 171.13 | Commercially available isomer.[1][2] |

| 2-Fluoro-4-methyl-5-nitrophenol | 110298-75-4 | 171.1 | Another commercially available isomer. |

| 4-Fluoro-5-methyl-2-nitrophenol | 182880-62-2 | 171.13 | Isomer with a different substitution pattern. |

This table summarizes the key identification parameters for this compound and its closely related, commercially available isomers.

Synthesis of this compound: A Proposed Pathway

While a specific, experimentally validated synthesis for this compound is not prominently described in the literature, a plausible synthetic route can be designed based on established methodologies for the synthesis of related nitrophenols. A common approach involves the nitration of a substituted phenol or the diazotization of a substituted aniline followed by hydrolysis.

A proposed synthetic pathway for this compound could start from the commercially available 4-fluoro-2-methylphenol. The nitration of this precursor would be the key step.

Experimental Protocol: Proposed Synthesis of this compound

Reaction: Nitration of 4-fluoro-2-methylphenol.

Materials:

-

4-Fluoro-2-methylphenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methylphenol in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5-10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the electrophilic aromatic substitution of a nitro group onto an activated benzene ring. The hydroxyl and methyl groups of the starting material are ortho-, para-directing, and the fluorine is also ortho-, para-directing. Careful control of the reaction conditions, particularly temperature, is crucial to prevent over-nitration and to control the regioselectivity of the reaction. The positions of the existing substituents will direct the incoming nitro group, and while the 5-position is sterically accessible, a mixture of isomers is possible.

Caption: Proposed synthesis of this compound via nitration.

Analytical Characterization: A Predictive Approach

Due to the absence of published experimental spectra for this compound, this section provides a predictive analysis of its expected spectroscopic data based on the known effects of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically 6.5-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.

-

Methyl Protons: A singlet corresponding to the three methyl protons will likely appear in the upfield region (around 2.0-2.5 ppm).

-

Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group is expected, with its chemical shift being concentration and solvent dependent (typically 5-12 ppm).

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the hydroxyl group will also be downfield. The fluorine atom will cause splitting of the signals for the carbon it is attached to and adjacent carbons (C-F coupling).

-

Methyl Carbon: A single peak in the upfield region (around 15-25 ppm) is expected for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Phenol) | 3200-3600 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Methyl) | 2850-3000 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| N-O (Nitro) | 1500-1560 (asymmetric) and 1335-1385 (symmetric) | Stretching |

| C-F | 1000-1400 | Stretching |

This table outlines the predicted key vibrational frequencies for this compound in an IR spectrum.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (~171.13). The fragmentation pattern will be influenced by the presence of the nitro, hydroxyl, and methyl groups. Common fragmentation pathways for nitrophenols include the loss of NO₂, NO, and CO.

Sources

An In-depth Technical Guide to 4-Fluoro-2-methyl-5-nitrophenol and its Isomeric Congeners: Properties, Synthesis, and Applications

Disclaimer: This technical guide addresses the chemical properties, synthesis, and applications of fluorinated methylnitrophenols. It is important to note that while the focus is on 4-Fluoro-2-methyl-5-nitrophenol , specific experimental data for this particular isomer is limited in publicly available scientific literature. Therefore, this guide synthesizes information from closely related isomers, primarily 5-Fluoro-4-methyl-2-nitrophenol and 2-Fluoro-4-methyl-5-nitrophenol , to provide a comprehensive and predictive overview. All data presented should be considered in this context, and experimental validation is recommended for any critical applications.

Introduction

Substituted nitrophenols are a critical class of compounds in organic synthesis, serving as versatile intermediates in the pharmaceutical, agrochemical, and dye industries. The introduction of a fluorine atom into the aromatic ring can significantly modulate the physicochemical and biological properties of these molecules. This guide provides a detailed exploration of the chemical landscape of this compound, a molecule of interest for researchers and professionals in drug development and chemical synthesis.

The strategic placement of fluoro, methyl, and nitro groups on the phenol scaffold creates a unique electronic and steric environment, influencing its reactivity and potential as a building block for more complex molecules. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

Physicochemical Properties

The precise physicochemical properties of this compound are not extensively documented. However, by examining its isomers, we can predict its key characteristics.

| Property | 5-Fluoro-4-methyl-2-nitrophenol | 2-Fluoro-4-methyl-5-nitrophenol | Predicted: this compound |

| CAS Number | 83341-28-0[1][2] | 110298-75-4[3] | Not available |

| Molecular Formula | C₇H₆FNO₃[2][3] | C₇H₆FNO₃[3] | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol [2][3] | 171.1 g/mol [3] | 171.13 g/mol |

| Appearance | Yellow powder[1] | - | Likely a yellow crystalline solid |

| Purity | ≥97% or 98%[1][2] | min 98%[3] | - |

| Storage | Room temperature, stored under nitrogen[2][3] | Room temperature[3] | Room temperature, likely under inert atmosphere |

Nitrophenols are generally crystalline solids with varying shades of yellow.[4] Their solubility in water is typically low, but they dissolve in many organic solvents.[4] The presence of the phenolic hydroxyl group imparts weak acidity.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the hydroxyl, the nitro, and the fluorine.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can undergo etherification and esterification reactions.

-

Nitro Group: The nitro group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution (SNAr). The nitro group itself can be reduced to an amino group, providing a key transformation pathway for the synthesis of various derivatives.

-

Fluorine Atom: The fluorine atom also influences the electronic properties of the ring and can serve as a leaving group in SNAr reactions, although it is generally less labile than a nitro group. Its presence can enhance the acidity of the phenolic proton.

The combination of these groups makes fluorinated methylnitrophenols valuable intermediates for creating diverse molecular architectures.[1]

Synthesis of Fluorinated Methylnitrophenols

-

Nitration of a fluorinated methylphenol: This is a common method for introducing a nitro group onto an aromatic ring.

-

Modification of a pre-functionalized aromatic ring: This can involve diazotization of an amino group followed by hydrolysis or other transformations.

A plausible synthetic route to a related isomer, 4-chloro-2-methyl-5-nitrophenol, involves the nitration of a 4-chloro-2-methylphenylsulfonate, followed by the removal of the sulfonyl group.[5] This suggests a potential pathway for the synthesis of the fluoro analogue.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of this compound.

Potential Applications in Drug Discovery and Development

Fluorinated nitrophenols are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The individual functional groups can be manipulated to introduce pharmacophoric features or to tune the pharmacokinetic profile of a drug candidate.

Potential Roles in Drug Synthesis:

-

Intermediate for API Synthesis: These compounds can serve as precursors for more complex molecules with therapeutic activity.[1]

-

Scaffold for Library Synthesis: The multiple reactive sites allow for the rapid generation of a library of diverse compounds for high-throughput screening.

-

Fragment-Based Drug Design: The fluorinated nitrophenol core can act as a fragment that binds to a biological target, which can then be elaborated to develop a more potent drug.

For example, furan-based compounds derived from fluorinated nitroanilines have been investigated as potential antimycobacterial agents.[6]

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not available. However, the expected spectral characteristics can be inferred from related structures.

-

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons would be indicative of their relative positions.

-

13C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol, the C-N stretch of the nitro group, and the C-F stretch.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.13 g/mol ), along with fragmentation patterns characteristic of the structure.

Safety and Handling

Substituted nitrophenols should be handled with care, as they can be hazardous. While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for related compounds provide a good guideline.

General Safety Precautions:

-

Hazard Statements: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[7] They can cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.

Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, seek medical attention immediately.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Always consult the specific SDS for any chemical before use.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. While direct experimental data is scarce, an analysis of its isomeric counterparts provides a solid foundation for understanding its likely chemical properties, reactivity, and potential applications. As a versatile intermediate, it holds promise for the development of novel pharmaceuticals and other functional materials. Further research into the synthesis and characterization of this specific isomer is warranted to fully unlock its potential.

References

-

Gola, F., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1480. [Link]

-

Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. DC Fine Chemicals. [Link]

-

2 methyl 5 nitro phenol. shreedevamanichemopharma.com. [Link]

- Production method of 2-methyl-5-nitrophenol.

-

5-Fluoro-2-nitrophenol. PubChem. [Link]

-

2-Methyl-4-nitrophenol. PubChem. [Link]

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]

-

4-Fluoro-2-methoxy-5-nitroaniline. PubChem. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. ResearchGate. [Link]

Sources

- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methyl-5-nitrophenol

A Keystone Intermediate in Modern Pharmaceutical and Agrochemical Development

Introduction: The Strategic Importance of 4-Fluoro-2-methyl-5-nitrophenol

This compound is a highly versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its molecular architecture, featuring a fluorinated and nitrated phenol scaffold, provides multiple reactive sites for the construction of complex molecular entities. The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance key drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1] The nitro group and the phenolic hydroxyl moiety serve as crucial handles for a variety of chemical transformations, including reduction to an aniline, nucleophilic aromatic substitution, etherification, and esterification.[1][2] This multi-functionality makes this compound a valuable building block in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced crop protection agents.[1][2][3]

This technical guide presents a robust and regioselective pathway for the synthesis of this compound, starting from the commercially available 4-fluoro-2-methylphenol. The proposed route employs a strategic use of a protecting group to control the regioselectivity of the nitration reaction, a common challenge in the synthesis of polysubstituted aromatic compounds.

The Synthetic Challenge: Regioselectivity in the Nitration of 4-Fluoro-2-methylphenol

The direct nitration of 4-fluoro-2-methylphenol presents a significant regiochemical challenge. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho, para-directing, while the fluorine (-F) atom is deactivating yet also ortho, para-directing. The powerful activating and directing effect of the hydroxyl group would likely lead to a mixture of isomers, with nitration occurring at positions ortho to the hydroxyl group (positions 3 and 5). This would result in a difficult-to-separate mixture and a low yield of the desired 5-nitro isomer.

To overcome this, a protection-nitration-deprotection strategy is the most logical and field-proven approach. By temporarily converting the highly activating hydroxyl group into a less activating and sterically bulky protecting group, we can modulate the electronic and steric environment of the aromatic ring, thereby directing the incoming nitro group to the desired position. A sulfonate ester, such as a tosylate or mesylate, is an ideal choice for this purpose as it is stable to nitrating conditions and can be readily cleaved to regenerate the phenol. This strategy is analogous to the successful synthesis of the structurally related 4-chloro-2-methyl-5-nitrophenol.[4]

Proposed Synthesis Pathway

The proposed synthesis of this compound proceeds in three key steps:

-

Protection: Reaction of 4-fluoro-2-methylphenol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the corresponding sulfonate ester.

-

Nitration: Regioselective nitration of the protected phenol using a mixture of nitric acid and sulfuric acid.

-

Deprotection: Hydrolysis of the sulfonate ester under acidic or basic conditions to yield the final product, this compound.

The overall synthetic workflow is depicted in the diagram below:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-methylphenyl tosylate (Protection)

-

Rationale: The phenolic hydroxyl group is protected as a tosylate ester to reduce its activating effect and to introduce steric bulk, thereby directing nitration to the 5-position. Pyridine acts as a base to neutralize the HCl byproduct.

-

Procedure:

-

To a stirred solution of 4-fluoro-2-methylphenol (1.0 eq.) in pyridine (3-5 volumes) at 0-5 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting phenol.

-

Pour the reaction mixture into ice-water (10 volumes) and stir until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the solid under vacuum to afford 4-fluoro-2-methylphenyl tosylate.

-

Step 2: Synthesis of 4-Fluoro-2-methyl-5-nitrophenyl tosylate (Nitration)

-

Rationale: The nitration is performed at low temperature using a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The tosyl group directs the nitration to the position para to the methyl group and meta to the tosyl group, which is the desired 5-position.

-

Procedure:

-

Add concentrated sulfuric acid (3 volumes) to a reaction vessel and cool to -5 to 0 °C.

-

Add 4-fluoro-2-methylphenyl tosylate (1.0 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 volume) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the tosylate, maintaining the reaction temperature between -5 and 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry under vacuum.

-

Step 3: Synthesis of this compound (Deprotection)

-

Rationale: The tosyl protecting group is removed by hydrolysis under acidic conditions. This step regenerates the phenolic hydroxyl group to yield the final product. An alternative is alkaline hydrolysis using a base like sodium hydroxide.

-

Procedure (Acidic Hydrolysis):

-

Suspend the crude 4-fluoro-2-methyl-5-nitrophenyl tosylate (1.0 eq.) in a mixture of concentrated hydrochloric acid (5 volumes) and water (5 volumes).

-

Heat the mixture to reflux (approximately 100 °C) for 4-6 hours.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

-

Summary of Materials and Transformations

| Step | Starting Material | Key Reagents | Intermediate/Product | Transformation |

| 1 | 4-Fluoro-2-methylphenol | p-Toluenesulfonyl chloride, Pyridine | 4-Fluoro-2-methylphenyl tosylate | Protection (Tosylation) |

| 2 | 4-Fluoro-2-methylphenyl tosylate | Conc. Nitric Acid, Conc. Sulfuric Acid | 4-Fluoro-2-methyl-5-nitrophenyl tosylate | Electrophilic Aromatic Substitution (Nitration) |

| 3 | 4-Fluoro-2-methyl-5-nitrophenyl tosylate | Conc. Hydrochloric Acid, Water | This compound | Deprotection (Hydrolysis) |

Conclusion

The synthesis pathway detailed in this guide provides a reliable and regioselective method for the preparation of this compound. The strategic use of a sulfonate protecting group is critical for controlling the outcome of the electrophilic nitration step, ensuring a high yield of the desired isomer. This approach is scalable and utilizes readily available reagents, making it suitable for both laboratory-scale synthesis and potential industrial production. The availability of this key intermediate through a robust synthetic route will undoubtedly facilitate further research and development in the creation of novel pharmaceuticals and agrochemicals.

References

Sources

- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Predicted NMR Spectra of 4-Fluoro-2-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-methyl-5-nitrophenol. In the absence of publicly available experimental data for this specific molecule, this document serves as a robust predictive reference, grounded in the fundamental principles of NMR spectroscopy and analysis of substituent effects. We will present and interpret the predicted ¹H and ¹³C NMR data, detailing the rationale behind chemical shift and coupling constant assignments. Furthermore, this guide outlines a comprehensive, self-validating protocol for the experimental acquisition and processing of NMR data for this and structurally related compounds, ensuring researchers can confidently generate and interpret their own results.

Introduction: The Structural Elucidation Challenge

This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its unique arrangement of a hydroxyl group, a methyl group, a fluorine atom, and a nitro group on a benzene ring offers multiple sites for chemical modification.[1] The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This guide focuses on predicting the ¹H and ¹³C NMR spectra of this compound, providing a foundational dataset for researchers working with this compound.

The predictive methodology employed herein relies on the well-established principles of substituent chemical shift (SCS) effects, where each functional group's electronic influence (inductive and resonance effects) on the local magnetic environment of each nucleus is considered.[2][3] By deconstructing the molecule into its constituent parts and referencing empirical data from analogous structures, we can assemble a highly accurate theoretical spectrum.

Predicted NMR Data

The following sections detail the predicted ¹H and ¹³C NMR data for this compound. The predictions are based on an analysis of substituent effects in a deuterated chloroform (CDCl₃) solvent, a common choice for small organic molecules.[4]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following atom numbering scheme will be used throughout this guide.

Sources

Introduction: Deciphering Molecular Architecture through Vibrational Spectroscopy

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Fluoro-2-methyl-5-nitrophenol

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical analysis, offering a rapid, non-destructive window into the functional group composition and structural nuances of molecules. By probing the vibrational modes of chemical bonds, an IR spectrum provides a unique molecular "fingerprint," indispensable for structural elucidation, quality control, and reaction monitoring in pharmaceutical and materials science.

This guide provides an in-depth analysis of the infrared spectrum of this compound (C₇H₆FNO₃), a substituted aromatic compound of interest in drug development and chemical synthesis.[1][2] Its structure integrates a phenolic hydroxyl group, a nitro group, a methyl group, and a fluorine atom on a benzene ring, each contributing distinct and identifiable absorption bands to the IR spectrum.[2] Understanding these contributions is paramount for researchers confirming the identity and purity of this molecule. This paper will deconstruct the spectrum, explain the causality behind the characteristic absorptions of each functional group, provide a robust experimental protocol for data acquisition, and summarize the key spectral features for practical application.

Molecular Structure and Key Vibrational Modes

The interpretation of the this compound spectrum begins with its structure. The molecule's functionality dictates the specific vibrational transitions that absorb infrared radiation. The primary modes of interest are the stretching and bending vibrations of the O-H, C-H, N-O, C=C, C-O, and C-F bonds.

Caption: Workflow for preparing a solid sample using the KBr pellet method.

Step-by-Step Methodology:

-

Material Preparation: Use only spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven to remove moisture, which has a strong, broad IR absorption.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample until it is a fine, uniform powder. [3]3. Mixing: Add ~100-200 mg of the dried KBr to the mortar. [3]Gently mix and grind the sample and KBr together until the mixture is homogeneous. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.

-

Pellet Pressing: Transfer a portion of the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. [3]5. Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.

Trustworthiness Check: The quality of the spectrum is directly related to the quality of the pellet. An opaque or cracked pellet will cause significant scattering and a sloping baseline. The absence of a very broad band around 3400 cm⁻¹ and a sharp band at 1640 cm⁻¹ confirms the absence of significant water contamination.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative that requires minimal sample preparation.

Step-by-Step Methodology:

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. [3]3. Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. [3]4. Analysis: Acquire the spectrum directly.

-

Cleanup: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Expertise Insight: While ATR is faster, the relative intensities of peaks can differ from transmission spectra (KBr pellet). Specifically, strongly absorbing bands may appear broadened or distorted. However, for routine identification, ATR is highly reliable and efficient.

Conclusion

The infrared spectrum of this compound is rich with information, providing clear and unambiguous signatures for its constituent functional groups. The broad O-H stretch confirms its phenolic nature, while the two intense N-O stretching bands are definitive evidence of the nitro group. Complemented by the characteristic absorptions of the aromatic ring, methyl group, and the strong C-F bond, these features create a unique spectral fingerprint. By following the detailed experimental protocols and understanding the physical origins of these absorptions, researchers in drug development and organic synthesis can confidently use IR spectroscopy to verify the structure and purity of this important chemical intermediate.

References

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Fluoro-2-nitrophenol. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Jetir.Org. (n.d.). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Retrieved from [Link]

- Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229.

-

ResearchGate. (n.d.). Summary of the vibration modes and corresponding IR frequencies for p-nitrophenol. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry. Retrieved from [Link]

-

The Journal of Chemical Physics. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Retrieved from [Link]

-

YouTube. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis). Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Stanford University. (1985). Multiphoton ionization photoelectron spectroscopy of phenol: Vibrational frequencies and harmonic force field for the 281 cation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Sci-Hub. (n.d.). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Retrieved from [Link]

-

MSU chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Mendeleev Communications. (2020, February 28). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-2-methyl-5-nitrophenol

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Fluoro-2-methyl-5-nitrophenol, a substituted aromatic compound of interest in pharmaceutical and chemical synthesis. We explore the core principles and practical considerations for its characterization, moving beyond rote protocols to explain the causal reasoning behind methodological choices. This document details orthogonal ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to build a complete analytical picture. We delve into predictable fragmentation pathways, the application of tandem and high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation, and provide field-tested experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the expert insights required for robust and reliable analysis of this and structurally similar molecules.

Introduction: The Analytical Challenge

This compound is a multifunctional aromatic molecule. Its analysis by mass spectrometry is not trivial due to the interplay of its substituents: a hydroxyl group (phenol), a methyl group, a nitro group, and a fluorine atom. Each of these imparts specific chemical properties that dictate the optimal analytical strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | PubChem[1] |

| Average Mass | 171.13 g/mol | PubChem[1] |

| Monoisotopic Mass | 171.03317122 Da | PubChem[1] |

| Key Features | Acidic proton (phenol), electron-withdrawing nitro group, halogen substituent |

The primary analytical objectives for this compound are twofold:

-

Confirmation of Identity: Verifying the molecular weight and elemental composition.

-

Structural Elucidation: Confirming the connectivity of the atoms and the substitution pattern on the aromatic ring through fragmentation analysis.

To achieve this, a multi-faceted approach is necessary. No single ionization method can provide a complete picture. This guide will focus on a dual strategy utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with "hard" Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with "soft" Electrospray Ionization (ESI).

Foundational Strategy: Orthogonal Ionization Techniques

The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. For this compound, we leverage two fundamentally different methods to maximize data acquisition.

-

Electron Ionization (EI): This is a high-energy, gas-phase technique. Analyte molecules are bombarded with energetic electrons, typically at 70 eV, causing ionization and, crucially, extensive and reproducible fragmentation.[2] The resulting mass spectrum is a "fingerprint" rich in structural information. The limitation is that the high energy often leads to the complete absence of the molecular ion, complicating molecular weight determination.

-

Electrospray Ionization (ESI): This is a soft, solution-phase ionization technique. It's ideal for polar molecules, generating ions with minimal fragmentation.[3] This ensures the molecular weight is readily identified from the intact ionized molecule. However, without fragmentation, little structural information is obtained from a standard MS scan. This is overcome by using tandem mass spectrometry (MS/MS). Due to its phenolic proton, this analyte is particularly well-suited for negative-ion ESI, which generates a stable [M-H]⁻ ion.[3][4]

The combination of these techniques provides complementary data: ESI confirms the molecular weight, and EI provides the rich fragmentation data needed for detailed structural confirmation.

Experimental Protocols & Methodologies

A self-validating protocol is one where the results are clear, reproducible, and internally consistent. The following methodologies are designed with this principle in mind.

Sample Preparation

Clean sample preparation is crucial for reliable results.[5] The choice of solvent must be compatible with the intended analytical system.

-

Protocol for GC-MS Analysis:

-

Objective: Prepare a volatile sample in a non-polar solvent.[6][7]

-

Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate. These are volatile and compatible with standard non-polar GC columns.

-

Procedure: a. Weigh 1 mg of this compound. b. Dissolve in 1.0 mL of DCM to create a 1 mg/mL stock solution. c. Perform a serial dilution with DCM to a final concentration of 1-10 µg/mL. d. Transfer the final solution to a 2 mL glass autosampler vial.

-

-

Protocol for LC-MS Analysis:

-

Objective: Prepare a soluble sample in a polar, water-miscible solvent.[6]

-

Solvent Selection: Methanol or Acetonitrile. These are compatible with reverse-phase chromatography.

-

Procedure: a. Weigh 1 mg of this compound. b. Dissolve in 1.0 mL of Methanol to create a 1 mg/mL stock solution. c. Perform a serial dilution using a 50:50 mixture of Methanol and deionized water to a final concentration of 1-10 µg/mL. d. Transfer the final solution to a 2 mL glass autosampler vial.

-

Analysis via Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is the premier method for obtaining detailed structural information through fragmentation. The workflow involves separating the analyte on a GC column before it enters the high-energy EI source.

Experimental Workflow: GC-EI-MS

Caption: Workflow for GC-EI-MS analysis.

Predicted EI Fragmentation Pathways

The 70 eV energy in an EI source creates a radical cation (M⁺•) that is highly unstable. Fragmentation will occur at the weakest bonds and lead to the formation of stable neutral losses or daughter ions. For nitroaromatic compounds, the primary fragmentation pathways involve the nitro group.[2][8]

-

Loss of Nitrogen Dioxide (•NO₂): A common pathway is the cleavage of the C-N bond, resulting in the loss of a neutral •NO₂ radical (46 Da).

-

Loss of Nitric Oxide (•NO): Rearrangement can occur where an oxygen atom from the nitro group transfers to the aromatic ring, followed by the loss of a neutral •NO radical (30 Da). This often results in a stable phenoxy cation.

-

Loss of Carbon Monoxide (CO): Phenolic compounds readily lose CO (28 Da) from the ring itself after initial fragmentation.[2]

-

Loss of Methyl Radical (•CH₃): Cleavage of the methyl group can occur, leading to a loss of 15 Da.

Table 2: Predicted EI-MS Fragments of this compound (Nominal Mass)

| m/z (Nominal) | Proposed Fragment Ion | Neutral Loss |

| 171 | [C₇H₆FNO₃]⁺• (Molecular Ion) | - |

| 141 | [M - NO]⁺• | •NO (30 Da) |

| 125 | [M - NO₂]⁺ | •NO₂ (46 Da) |

| 113 | [M - NO - CO]⁺• | •NO + CO (58 Da) |

| 97 | [M - NO₂ - CO]⁺ | •NO₂ + CO (74 Da) |

Fragmentation Diagram: Electron Ionization

Caption: Predicted EI fragmentation of the analyte.

Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-MS is essential for confirming the molecular weight and providing complementary structural data through controlled fragmentation in a tandem mass spectrometer.

Ionization: The Power of Negative-Ion Mode

The phenolic hydroxyl group is acidic, making it ideal for deprotonation in the ESI source to form an [M-H]⁻ ion. This process is highly efficient and often results in a spectrum dominated by a single peak corresponding to the deprotonated molecule, providing an unambiguous determination of the molecular weight.

-

Rationale for Negative Mode: The resulting phenoxide anion is stabilized by the electron-withdrawing nitro group, making deprotonation favorable and the resulting ion abundant.

-

Positive Mode Possibility: While possible, protonation ([M+H]⁺) is generally less efficient for acidic phenols and may require specific mobile phase additives. Analysis will focus on the more robust negative ion mode.

Tandem Mass Spectrometry (MS/MS) of the [M-H]⁻ Ion

In MS/MS, the deprotonated molecule ([M-H]⁻ at m/z 170) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation or CID). This provides controlled fragmentation that reveals structural details.

-

Predicted Fragmentation: The fragmentation of the [M-H]⁻ ion of nitrophenols often involves the nitro group.[4][9] A characteristic loss is that of nitric oxide (•NO).[10] Loss of the methyl radical is also a plausible pathway.

Table 3: Predicted ESI-MS/MS Fragments of this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Neutral Loss |

| 170.0 | 140.0 | [M-H-NO]⁻ | •NO (30 Da) |

| 170.0 | 155.0 | [M-H-CH₃]⁻ | •CH₃ (15 Da) |

| 170.0 | 124.0 | [M-H-NO₂]⁻ | •NO₂ (46 Da) |

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass data from a quadrupole mass analyzer is useful, it is often insufficient for unequivocal identification in complex matrices or when dealing with unknown compounds. HRMS instruments (like Orbitrap or TOF analyzers) provide mass measurements with high accuracy (typically <5 ppm).[11][12][13]

This accuracy allows for the determination of the elemental formula of an ion. For this compound, HRMS can easily distinguish its molecular formula from other potential isobaric (same nominal mass) compounds.

Table 4: Accurate Mass Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

| [M]⁺• | C₇H₆FNO₃ | 171.03317 |

| [M-H]⁻ | C₇H₅FNO₃ | 170.02534 |

| [M+H]⁺ | C₇H₇FNO₃ | 172.04099 |

| [M+Na]⁺ | C₇H₆FNNaO₃ | 194.02262 |

-

Self-Validation in Practice: If an unknown analyte produces a deprotonated ion with an accurate mass of 170.0254 in negative ESI mode, the elemental formula can be confidently assigned as C₇H₅FNO₃, strongly supporting the identification of this compound.

Conclusion

The comprehensive mass spectrometric characterization of this compound requires a strategically designed, multi-faceted approach. By leveraging the strengths of two orthogonal ionization techniques, a complete and validated analytical picture can be assembled.

-

LC-ESI-MS in negative ion mode provides a robust and clear determination of the molecular weight via the [M-H]⁻ ion.

-

Tandem MS (MS/MS) on the [M-H]⁻ precursor offers controlled fragmentation for structural confirmation.

-

GC-EI-MS generates a rich, reproducible fragmentation "fingerprint" that is highly informative for structural elucidation and library matching.

-

HRMS provides the ultimate confirmation of identity by determining the elemental formula with high accuracy.

By understanding the causality behind these experimental choices—why ESI is preferred for molecular weight and EI for fragmentation, why negative mode is superior for a phenol, and how HRMS provides unambiguous formula assignment—researchers can confidently and accurately characterize this and other complex small molecules in drug discovery and development.

References

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. Retrieved from [Link]

-

ResearchGate. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

All about Chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved from [Link]

-

Olesik, J., & Szultka-Mlynska, M. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. International Journal of Molecular Sciences, 22(21), 11539. Retrieved from [Link]

-

Le-Min, E., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Separations, 8(10), 175. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methyl-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Femtosecond real-time fragmentation dynamics of the nitrobenzene anion reveal the dissociative electron attachment mechanism. Chemical Science. Retrieved from [Link]

-

Biotage. (2023, January 18). How does your sample prep change for LC/MS vs GC/MS. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (1997). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Chromatography Online. (2016). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Negative Electrospray Ionization on Porous Supporting Tips for Mass Spectrometric Analysis. Analyst. Retrieved from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

IntechOpen. (2012). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Tecnimacart. (2024, September 3). Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses. Retrieved from [Link]

-

Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 127263906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. biotage.com [biotage.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 4-Fluoro-2-methyl-5-nitrophenol, a key building block in modern medicinal chemistry. As a valued intermediate, a thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in various biochemical assays. This document moves beyond a simple recitation of data, offering insights into the experimental context and the scientific implications of each property.

Molecular Identity and Structure

This compound is a substituted aromatic compound with the chemical formula C₇H₆FNO₃. Its structure, featuring a phenol ring substituted with fluoro, methyl, and nitro groups, imparts a unique combination of electronic and steric properties that are highly valuable in the design of novel therapeutic agents.

Key Identifiers:

-

CAS Number: 122455-84-9

-

Molecular Weight: 171.13 g/mol

The strategic placement of these functional groups governs the molecule's reactivity and intermolecular interactions. The electron-withdrawing nature of the nitro and fluoro groups influences the acidity of the phenolic hydroxyl group, while the methyl group provides a lipophilic character.

Core Physical Characteristics

A precise understanding of the physical properties of this compound is fundamental to its application in research and development. These properties dictate its handling, purification, and behavior in solution.

Appearance and Morphology

Under standard laboratory conditions, this compound presents as an amber to light orange crystalline powder[1]. The color is characteristic of many nitrophenolic compounds. The crystalline nature suggests a well-ordered solid-state structure, which is a critical factor for consistent purity and stability.

Melting Point: A Key Indicator of Purity

The melting point is a critical parameter for assessing the purity of a solid compound. A sharp and defined melting point range is indicative of high purity.

-

Experimental Melting Point: 142.6 - 142.9 °C[1]

This narrow melting range suggests a high degree of purity for the analyzed sample. Deviations from this range, such as a broadened or depressed melting point, would indicate the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a foundational and self-validating experiment. The sharpness of the observed melting range directly reflects the purity of the substance.

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Profile: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

-

Validation: A sharp melting range (typically less than 1 °C) is indicative of a pure compound.

Data Summary: Key Physical Properties

| Property | Value | Source |

| Appearance | Amber/light orange crystalline powder | [1] |

| Melting Point | 142.6 - 142.9 °C | [1] |

| Molecular Formula | C₇H₆FNO₃ | |

| Molecular Weight | 171.13 g/mol | |

| CAS Number | 122455-84-9 |

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the fluoro, methyl, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the methyl carbon, and the carbons bearing the functional groups. The carbon-fluorine coupling will be a key diagnostic feature.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, integration of signals (for ¹H NMR), and coupling constants are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H stretch: Signals for the aromatic and methyl C-H bonds around 2850-3100 cm⁻¹.

-

N-O stretch (nitro group): Strong, characteristic bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C-F stretch: An absorption band in the fingerprint region, typically around 1000-1400 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr powder and pressed into a pellet.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the known vibrational frequencies of the functional groups to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.13 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting fragments and can provide further structural information.

Experimental Protocol: Mass Spectrometric Analysis

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to support the proposed structure.

Solubility and Acidity: Properties in Solution

The behavior of this compound in solution is critical for its use in synthesis and biological assays.

Solubility Profile

While quantitative solubility data is not available, the presence of the polar hydroxyl and nitro groups, along with the nonpolar methyl group and aromatic ring, suggests that this compound will have moderate solubility in a range of organic solvents. It is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone, and likely to have some solubility in less polar solvents like dichloromethane and chloroform. Its solubility in water is expected to be low but may increase in basic solutions due to the deprotonation of the phenolic hydroxyl group.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.

-

Procedure: A small, measured amount of this compound is added to a fixed volume of each solvent at a controlled temperature.

-

Observation: The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

Acidity (pKa)

The pKa is a measure of the acidity of the phenolic hydroxyl group. The presence of the electron-withdrawing nitro and fluoro groups is expected to increase the acidity of the phenol, resulting in a lower pKa compared to phenol itself (pKa ≈ 10). The exact pKa value would need to be determined experimentally.

Experimental Protocol: Spectrophotometric pKa Determination

-

Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent.

-

UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded. The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorption characteristics is monitored.

-

Data Analysis: The absorbance data is plotted against pH, and the pKa is determined from the inflection point of the resulting curve.

Synthetic Considerations

Illustrative Synthetic Pathway

Caption: A plausible synthetic route to this compound.

General Experimental Protocol for Diazotization and Hydrolysis

-

Diazotization: 4-Fluoro-2-methyl-5-nitroaniline is dissolved in a cold aqueous solution of a strong acid, such as sulfuric acid. A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt.

-

Hydrolysis: The cold diazonium salt solution is then slowly added to a hot aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group.

-

Workup and Purification: After the reaction is complete, the product is isolated by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties that are crucial for its successful application in research and drug development. This guide has provided a detailed overview of its key characteristics, including its appearance, melting point, and expected spectroscopic profile. While some experimental data, particularly regarding its solubility, pKa, and a detailed synthetic protocol, are not widely published, the information presented here provides a strong foundation for scientists working with this compound. The provided experimental methodologies offer a framework for the in-house determination of these properties, ensuring a comprehensive understanding and effective utilization of this important molecule.

References

Sources

An In-Depth Technical Guide to the Solubility of 4-Fluoro-2-methyl-5-nitrophenol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that dictates the performance and applicability of a chemical compound in numerous scientific and industrial settings. For researchers, scientists, and drug development professionals, understanding the solubility profile of a molecule like 4-Fluoro-2-methyl-5-nitrophenol is fundamental for its synthesis, purification, formulation, and biological application. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. It integrates theoretical principles with a practical, field-proven experimental protocol, enabling researchers to systematically evaluate its solubility and leverage this data for informed decision-making in their work.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound featuring a unique combination of functional groups: a hydroxyl (-OH), a nitro (-NO2), a fluoro (-F), and a methyl (-CH3) group. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic inclusion of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the nitro and hydroxyl groups serve as reactive handles for further chemical modifications.[2]

The utility of this compound in any application—be it a chemical reaction, a purification process like recrystallization, or the formulation of a final product—is fundamentally governed by its ability to dissolve in a given solvent. Poor solubility can lead to challenges in reaction kinetics, variable absorption in biological systems, and difficulties in achieving desired concentrations.[3] Therefore, a thorough understanding of its solubility in a range of organic solvents is not merely academic; it is a prerequisite for efficient process development and successful application.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[5] The overall polarity of this compound is a balance of the contributions from its constituent functional groups.[6]

-

Polar Moieties (Promoting Solubility in Polar Solvents):

-

Phenolic Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong intermolecular interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor, further contributing to solubility in polar solvents.

-

Fluoro Group (-F): While fluorine is highly electronegative, its contribution to polarity is complex. It can participate in weak hydrogen bonding but its primary effect is often modulating the acidity of the nearby hydroxyl group.

-

-

Non-Polar Moieties (Promoting Solubility in Non-Polar Solvents):

-

Benzene Ring: The aromatic ring is inherently non-polar and hydrophobic.

-

Methyl Group (-CH3): This is a non-polar, alkyl group.

-

Predictive Analysis: Based on this structural analysis, we can make informed predictions about the solubility of this compound:

-

High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and polar protic solvents like Methanol, Ethanol, and Isopropanol. These solvents can effectively solvate the molecule through strong dipole-dipole interactions and hydrogen bonding.

-

Moderate Solubility Expected in: Solvents of intermediate polarity such as Acetone, Ethyl Acetate, and Dichloromethane.

-

Low to Negligible Solubility Expected in: Non-polar solvents like Hexane, Heptane, and Toluene. The non-polar nature of these solvents cannot overcome the strong intermolecular forces between the polar this compound molecules.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, they must be confirmed by empirical data. The isothermal shake-flask method is the gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3] This method, recognized by regulatory bodies like the OECD, involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated.[7][8]

The following protocol provides a robust, self-validating system for accurately measuring the solubility of this compound.

Rationale for the Shake-Flask Method

This method is chosen for its reliability and direct measurement of equilibrium solubility. By ensuring an excess of solid is present and allowing sufficient time for equilibrium to be reached, the resulting concentration represents the true saturation point at that temperature. Temperature control is critical, as solubility is strongly temperature-dependent.[9] The use of High-Performance Liquid Chromatography (HPLC) for quantification provides high sensitivity and specificity, allowing for accurate measurements even at low concentrations.[10]

Step-by-Step Experimental Protocol

-

Preparation of Materials:

-

Obtain high-purity (>98%) this compound.

-

Use HPLC-grade organic solvents.[7]

-

Prepare a series of glass vials with screw caps.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A starting point is to add ~10-20 mg of solid to 2 mL of each test solvent.

-

Add the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached. For some compounds, 48 or 72 hours may be necessary. A pilot study can determine the optimal time by sampling at 24, 48, and 72 hours and checking if the concentration remains constant.

-

-

Sample Collection and Processing:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean HPLC vial. This step is crucial to remove any undissolved micro-particulates.[11]

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a series of calibration standards (at least five concentrations are recommended).[11]

-

Analyze the calibration standards and the prepared samples by a validated HPLC-UV method. The nitrophenol chromophore should provide strong UV absorbance for sensitive detection.[12]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The final solubility is typically expressed in units of mg/mL or mol/L.

-

Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Experimental solubility data should be organized systematically for clear comparison and interpretation. The table below serves as a template for recording results.

| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | 5.1 | High | [Enter experimental value] |

| Ethanol | 4.3 | High | [Enter experimental value] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | [Enter experimental value] |

| Acetone | 5.1 | Moderate to High | [Enter experimental value] | |

| Acetonitrile | 5.8 | Moderate | [Enter experimental value] | |

| Intermediate | Ethyl Acetate | 4.4 | Moderate | [Enter experimental value] |

| Dichloromethane (DCM) | 3.1 | Moderate to Low | [Enter experimental value] | |

| Non-Polar | Toluene | 2.4 | Low | [Enter experimental value] |

| n-Hexane | 0.1 | Very Low/Insoluble | [Enter experimental value] |

Note: Polarity Index values are approximate and can vary between sources.